3'-Nitrobiphenyl-4-ylboronic acid CAS 1028530-42-8 properties
3'-Nitrobiphenyl-4-ylboronic acid CAS 1028530-42-8 properties
In-Depth Technical Guide: Strategic Application of 3'-Nitrobiphenyl-4-ylboronic Acid (CAS 1028530-42-8) in Advanced Organic Synthesis
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing robust, scalable synthetic routes for complex pharmaceutical intermediates and advanced materials. 3'-Nitrobiphenyl-4-ylboronic acid (CAS 1028530-42-8) stands out as a highly privileged building block. It seamlessly integrates the spatial rigidity of a biphenyl core with the orthogonal reactivity of a boronic acid and a masked amine (the nitro group). This guide deconstructs its physicochemical properties, mechanistic behavior in cross-coupling, and downstream utility, providing a causal framework for its deployment in your synthetic pipelines.
Physicochemical Profiling
Before deploying any reagent, a rigorous understanding of its physical properties is required to predict solubility, stability, and reactivity.
| Property | Value | Causality / Impact on Synthesis |
| CAS Number | 1028530-42-8 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₁₂H₁₀BNO₄ | Dictates mass balance and stoichiometric calculations[1]. |
| Molecular Weight | 243.02 g/mol | Used for precise molar equivalent measurements[1]. |
| SMILES | OB(O)C1=CC=C(C=C1)C1=CC=CC(=C1)=O | Enables computational modeling and cheminformatics[1]. |
| Purity Standard | ≥98% | Minimizes homocoupling impurities during Pd-catalysis[1]. |
| Storage Conditions | Sealed, dry, 2-8°C | Prevents protodeboronation and atmospheric oxidation[1]. |
Mechanistic Causality: The 3'-Nitro-Biphenyl Motif
The selection of 3'-Nitrobiphenyl-4-ylboronic acid is rarely arbitrary. The biphenyl spacer extends the molecular vector, allowing the resulting scaffold to probe deep hydrophobic pockets in protein targets. More importantly, the nitro group at the 3'-position serves a dual purpose:
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Electronic Tuning during Transmetalation: The strongly electron-withdrawing nature of the nitro group is attenuated by the biphenyl system. Unlike direct ortho- or para-nitrophenylboronic acids, which can suffer from sluggish transmetalation due to extreme electron deficiency at the boron atom, the extended conjugation here maintains sufficient nucleophilicity at the boronate intermediate to facilitate rapid transfer to the Pd(II) center[2].
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Orthogonal Protection: Free amines can coordinate to palladium catalysts, leading to catalyst poisoning or competing Buchwald-Hartwig amination. By keeping the nitrogen in its highest oxidation state (nitro) during the Suzuki-Miyaura coupling, we ensure absolute chemoselectivity[2].
Fig 1. Suzuki-Miyaura Catalytic Cycle highlighting transmetalation of CAS 1028530-42-8.
Experimental Workflow: Self-Validating Suzuki-Miyaura Protocol
To ensure reproducibility and high yields, the following protocol is designed as a self-validating system. Every step includes a specific rationale to prevent common failure modes such as protodeboronation or catalyst degradation[3].
Reagents: Aryl halide (1.0 eq), 3'-Nitrobiphenyl-4-ylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1 v/v).
Step-by-Step Methodology:
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Degassing (Crucial for Catalyst Longevity): Charge a Schlenk flask with the aryl halide, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes oxidative homocoupling of the boronic acid.
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Catalyst Addition: Add Pd(dppf)Cl₂ rapidly under a positive stream of Argon. Seal the vessel. Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis geometry on the Pd(II) intermediate, accelerating the reductive elimination step.
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Thermal Activation: Heat the reaction to 90°C. Monitor via TLC or LC-MS after 2 hours. Self-Validation: The disappearance of the aryl halide mass in LC-MS, coupled with the emergence of the product mass (M+H), confirms the oxidative addition and transmetalation are proceeding. If the boronic acid mass disappears but the aryl halide remains, protodeboronation has occurred; consider lowering the temperature or changing to a weaker base like Cs₂CO₃.
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Quench and Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water, then brine. Causality: The biphasic wash removes the inorganic boron salts and excess K₂CO₃, preventing emulsion formation during extraction.
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Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Downstream Functionalization: Nitro Reduction & Library Diversification
Once the Suzuki coupling is complete, the nitro group serves as a versatile linchpin for further diversification. Reduction of the nitro group to an aniline unlocks a vast array of chemical space for drug discovery.
Reduction Protocol Logic: Catalytic hydrogenation (Pd/C, H₂ gas) is highly efficient but can be problematic if the newly formed biaryl scaffold contains reducible functional groups (e.g., alkenes, benzyl ethers, or certain halogens). In such cases, a chemoselective reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O at 80°C is preferred. The resulting aniline can then be rapidly converted into amides, ureas, or sulfonamides to generate a targeted drug library.
Fig 2. Functionalization workflow from boronic acid to diversified drug-like libraries.
References
*[1] ChemScene - 1028530-42-8 | (3'-Nitro-[1,1'-biphenyl]-4-yl)boronic acid.1 *[3] MolCore - 2866083-18-1 | 4,4,5,5-tetramethyl-2-(tetrahydropyran-2 ... - MolCore. 3 *[2] BenchChem - A Comparative Analysis: 2-Nitrophenylboronic Acid in Traditional Suzuki-Miyaura Coupling versus Novel Denitrative Cross-Coupling. 2
